
3-(Aminomethyl)-2-hydroxypentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-hydroxypentanal is an organic compound that features both an amino group and a hydroxyl group attached to a pentanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxypentanal can be achieved through several methods. One common approach involves the reaction of 2-hydroxypentanal with an aminomethylating agent under controlled conditions. For example, the reaction can be carried out using formaldehyde and ammonia in the presence of a catalyst to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2-hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(Aminomethyl)-2-oxopentanal.
Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(Aminomethyl)-2-oxopentanal
Reduction: 3-(Aminomethyl)-2-hydroxypentanol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Aminomethyl)-2-hydroxypentanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-hydroxypentanal involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-2-hydroxyhexanal
- 3-(Aminomethyl)-2-hydroxybutanal
- 3-(Aminomethyl)-2-hydroxyheptanal
Uniqueness
3-(Aminomethyl)-2-hydroxypentanal is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both an amino group and a hydroxyl group on a pentanal backbone allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-hydroxypentanal |
InChI |
InChI=1S/C6H13NO2/c1-2-5(3-7)6(9)4-8/h4-6,9H,2-3,7H2,1H3 |
Clé InChI |
DTPGHVXMRDGMDE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


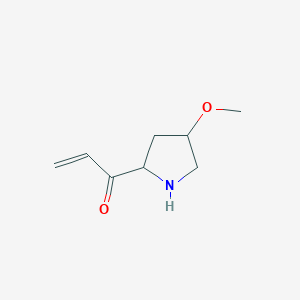


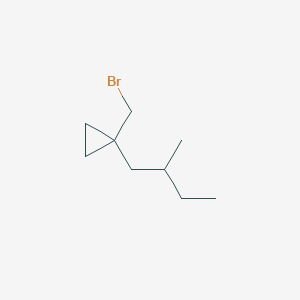
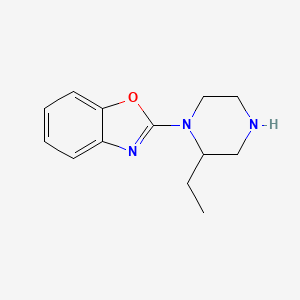
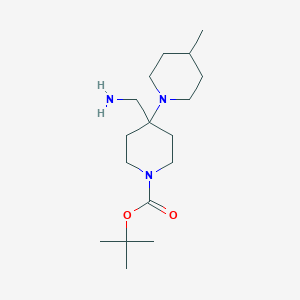


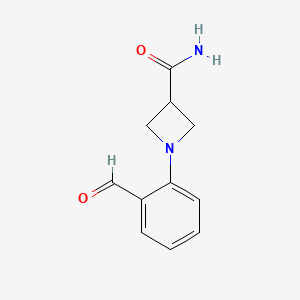

![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
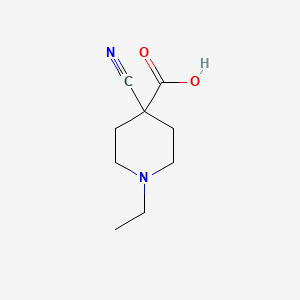
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)
